molecular formula C31H44INS2 B14230602 5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine CAS No. 821782-24-5

5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine

Cat. No.: B14230602
CAS No.: 821782-24-5
M. Wt: 621.7 g/mol
InChI Key: PVHYLVZDJRDFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

The synthesis of 5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the thiophene rings: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the iododecyl and octyl groups: These alkyl groups can be introduced through alkylation reactions using suitable alkyl halides.

    Coupling of the thiophene rings with the pyridine ring: This step may involve palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the final product.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to remove the iodine atom, forming a decyl-substituted thiophene derivative.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity, including its interactions with biological macromolecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: The compound could be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar compounds to 5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine include other thiophene derivatives with different substituents. For example:

    5-(10-Bromodecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine: Similar structure but with a bromine atom instead of iodine.

    5-(10-Chlorodecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine: Similar structure but with a chlorine atom instead of iodine.

    5-(10-Methyldecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine: Similar structure but with a methyl group instead of iodine.

Properties

CAS No.

821782-24-5

Molecular Formula

C31H44INS2

Molecular Weight

621.7 g/mol

IUPAC Name

5-[5-(10-iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)pyridine

InChI

InChI=1S/C31H44INS2/c1-2-3-4-5-10-13-17-28-20-23-31(35-28)29-21-18-26(25-33-29)30-22-19-27(34-30)16-14-11-8-6-7-9-12-15-24-32/h18-23,25H,2-17,24H2,1H3

InChI Key

PVHYLVZDJRDFBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(S1)C2=NC=C(C=C2)C3=CC=C(S3)CCCCCCCCCCI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.